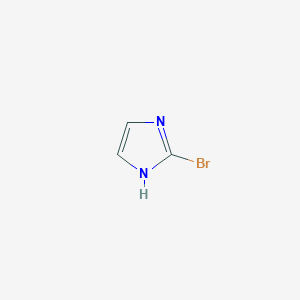

2-Bromo-1H-imidazole

Übersicht

Beschreibung

2-Bromo-1H-imidazole is a brominated derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1H-imidazole typically involves the bromination of imidazole. One common method is the direct bromination of imidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and improved safety. The use of automated systems allows for precise addition of reagents and efficient heat management, resulting in higher yields and purity of the final product.

Analyse Chemischer Reaktionen

General Reactions of 2-Bromo-1H-imidazole

This compound participates in a variety of chemical reactions :

-

Reduction reaction: Hydrogenation reduces this compound to 2-Bromo-1H-imidazoline.

-

Iodization reaction: Reacts with iodine to produce 2,5-Diiodo-1H-imidazole.

-

Substrate Substitution reaction: Acts as a substrate in substitution reactions with electrophilic or nucleophilic reagents.

-

Nucleophilic addition: Undergoes addition reactions with nucleophilic reagents.

-

Oxidation reaction: Oxidized by oxidizing agents to form corresponding nitrogen oxide heterocyclic compounds.

Palladium-Catalyzed Amination

Palladium-catalyzed amination of 2-bromo-1H-imidazoles with various amine nucleophiles such as anilines, alkylamines, and heteroarylamines yields 2-aminoimidazoles .

Table 1. Ligand Effects in the Palladium-Catalyzed Amination of 4-Bromo-1H-imidazole

| Entry | Precatalyst | Ligand | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| 1 | P1 | L1 | 27 | 13 |

| 2 | P2 | L2 | 7 | 0 |

| 3 | P3 | L3 | 100 | 77 |

| 4 | P4 | L4 | 100 | 85 (87) |

| 5 | P5 | L5 | 4 | 0 |

| 6 | P6 | L6 | 8 | 0 |

Reaction conditions: HetArBr (0.3 mmol), aniline (0.36 mmol), LHMDS (0.66 mmol) .

Nucleophilic Substitution Reactions

2-Bromo-1-arylethanones react with imidazole in a nucleophilic substitution reaction. Density Functional Theory (DFT) calculations have been performed to investigate the reactions between imidazole and 2-bromo-1-arylethanones such as 2-bromoacetophenone, 2-bromo-1-(4-chlorophenyl)ethan-1-one, 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one, and 2-bromo-1-(furan-2-yl)ethan-1-one .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Bromo-1H-imidazole serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in treating conditions such as cancer and infectious diseases.

- Anticancer Activity : Compounds derived from this compound have been evaluated for their anticancer properties. For instance, a study demonstrated that certain 2-substituted imidazoles exhibited significant antiproliferative activity against multiple cancer cell lines, with IC50 values as low as 0.4 nM .

- Antimicrobial Properties : Research indicates that derivatives of this compound possess antimicrobial and antifungal activities, making them valuable in developing new antibiotics .

Materials Science

In materials science, this compound is utilized in the development of advanced materials, including polymers and catalysts.

- Polymer Synthesis : The compound is employed as a precursor in synthesizing functional polymers that can exhibit unique chemical properties, enhancing their applicability in various industrial processes .

- Catalytic Applications : It has been used as a catalyst for aryl bromination reactions, facilitating the formation of complex organic molecules .

Biochemical Research

The compound plays a significant role in biochemical research, particularly in studying enzyme interactions and cellular processes.

- Enzyme Inhibition Studies : Researchers have utilized this compound to investigate enzyme inhibition mechanisms, contributing to the understanding of metabolic pathways .

- Cellular Assays : It is often incorporated into biochemical assays to explore cellular responses, aiding in drug discovery efforts by identifying potential therapeutic targets .

Chemical Synthesis

This compound is recognized for its versatility as an intermediate in organic synthesis.

- Synthesis of Complex Molecules : As a versatile reagent, it facilitates the synthesis of more complex organic molecules through various coupling reactions, including palladium-catalyzed amination processes .

- High-throughput Screening : The compound is involved in high-throughput screening methods for new drug candidates, allowing researchers to rapidly identify promising compounds for further development .

-

Anticancer Drug Development :

A study focused on synthesizing derivatives of this compound showed promising results against cancer cell lines, demonstrating the potential for developing new anticancer agents . The study highlighted the importance of structural modifications at the imidazole ring for enhancing bioactivity. -

Enzyme Interaction Studies :

Research utilizing this compound revealed insights into enzyme inhibition mechanisms, contributing significantly to metabolic pathway understanding and drug design strategies . This underscores the compound's utility in biochemical assays.

Wirkmechanismus

The mechanism of action of 2-Bromo-1H-imidazole depends on its specific application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine atom can participate in halogen bonding, enhancing the binding affinity of the compound to its molecular target. Additionally, the imidazole ring can interact with various biological pathways, influencing cellular processes and signaling.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-1H-imidazole: Similar to 2-Bromo-1H-imidazole but with a chlorine atom instead of bromine. It exhibits similar reactivity but may have different biological activities due to the difference in halogen size and electronegativity.

2-Iodo-1H-imidazole: Contains an iodine atom instead of bromine. It is more reactive due to the larger size and lower bond dissociation energy of the carbon-iodine bond.

1H-Imidazole: The parent compound without any halogen substitution. It serves as a fundamental building block for various derivatives.

Uniqueness of this compound: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity in biological systems. Additionally, the bromine atom can be selectively replaced by other functional groups, allowing for the synthesis of a wide range of derivatives with tailored properties.

Biologische Aktivität

2-Bromo-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C3H3BrN2

- Molecular Weight : 145.97 g/mol

- Structural Characteristics : The presence of a bromine atom at the 2-position of the imidazole ring significantly influences its reactivity and biological interactions.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies have shown that imidazole derivatives exhibit activity against various bacterial strains. For instance, Jain et al. evaluated several imidazole derivatives, including this compound, against Staphylococcus aureus and Escherichia coli, reporting significant zones of inhibition compared to standard antibiotics like Norfloxacin. The results are summarized in Table 1.

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 15 (E. coli) |

| Streptomycin | 28 |

| Norfloxacin | 30 |

These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied, with promising results. A study by Bellina et al. synthesized various imidazole compounds and evaluated their antiproliferative activity against cancer cell lines. The compound 4o , a derivative related to this compound, exhibited IC50 values ranging from 0.4 to 3.8 nM across seven human cancer cell lines, indicating potent anticancer properties.

The mechanism of action is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This is particularly relevant in the context of developing targeted therapies for malignancies resistant to conventional treatments.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Imidazole derivatives often act as inhibitors of various enzymes involved in critical biological pathways, including cyclooxygenase (COX) and other inflammatory mediators.

- Receptor Modulation : These compounds can interact with specific receptors, modulating signaling pathways that regulate inflammation and cancer progression.

- Antioxidant Activity : Some studies suggest that imidazole derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

Study on Anti-inflammatory Effects

In a study conducted by Nascimento et al., several imidazole derivatives were synthesized and tested for their anti-inflammatory effects in vitro. The most potent compound demonstrated significant inhibition of nitric oxide release in macrophages, suggesting that this compound could be explored further for its anti-inflammatory potential.

Eigenschaften

IUPAC Name |

2-bromo-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHRGVJWDJDYPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378316 | |

| Record name | 2-Bromo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16681-56-4 | |

| Record name | 2-Bromo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of understanding solvent effects on the properties of 2-Bromo-1H-imidazole-4,5-dicarbonitrile?

A: A study by [] delves into the crucial role of solvents in shaping the molecular, electronic, and dynamical properties of this compound-4,5-dicarbonitrile. [] This research highlights how different solvents can influence the compound's thermodynamic quantities, Mulliken charges, and reactivity. Understanding these solvent-solute interactions is essential for optimizing reaction conditions, predicting its behavior in various environments, and potentially tailoring its applications.

Q2: Can you provide an example of a chemical reaction involving a derivative of this compound-4,5-dicarbonitrile?

A: Certainly. Research by [] investigates the hydrazinolysis of dimethyl 2-bromo-1-(thietan-3-yl)-1H-imidazole-4,5-dicarboxylates. [] This reaction involves the nucleophilic attack of hydrazine on the dicarboxylate moiety, leading to the formation of new nitrogen-containing heterocyclic compounds. This study sheds light on the reactivity of this compound-4,5-dicarbonitrile derivatives and their potential as building blocks for synthesizing more complex molecules with potential biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.